molecular formula C7H6ClF2N5S B2569467 5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946818-02-5

5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B2569467
CAS RN: 1946818-02-5
M. Wt: 265.67
InChI Key: OATVFZGJIPGSMT-UHFFFAOYSA-N
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Description

5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.

Mechanism of Action

The mechanism of action of 5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has anti-inflammatory effects in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells and improve glucose tolerance in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of research could focus on its anti-tumor properties and its potential as a cancer therapy. Additionally, further studies could investigate its effects on other physiological processes, such as its potential to improve cognitive function.

Synthesis Methods

The synthesis of 5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves a multi-step process that includes the reaction of 4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate to form 4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carbohydrazide. This intermediate is then reacted with carbon disulfide and ammonia to form the final product.

Scientific Research Applications

5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has shown potential applications in various areas of research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties.

properties

IUPAC Name

5-[4-chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N5S/c8-3-1-15(2-4(9)10)14-5(3)6-12-13-7(11)16-6/h1,4H,2H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATVFZGJIPGSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

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